Alstiphyllanine F
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alstiphyllanine F involves the extraction of alkaloids from the leaves of Alstonia macrophylla. The process typically includes solvent extraction followed by chromatographic separation techniques to isolate the desired compound . The structures and stereochemistry of this compound have been elucidated using advanced spectroscopic methods such as 2D nuclear magnetic resonance analysis .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources .
Chemical Reactions Analysis
Types of Reactions
Alstiphyllanine F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Alstiphyllanine F has shown potential in various scientific research applications, including:
Mechanism of Action
Alstiphyllanine F exerts its effects primarily through the inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2) . This inhibition affects glucose absorption and metabolism, which can have various physiological effects. The presence of an ester side chain at C-17 is important for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Alstiphyllanine E: Another picraline-type alkaloid with similar inhibitory activity against sodium-glucose cotransporters.
Alstiphyllanine G: Shares structural similarities and biological activities with alstiphyllanine F.
Alstiphyllanine H: An ajmaline-type alkaloid with distinct structural features but similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, including the ester side chain at C-17, which is crucial for its biological activity . Its moderate inhibitory activity against sodium-glucose cotransporters sets it apart from other similar compounds .
Properties
Molecular Formula |
C32H36N2O9 |
---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
methyl (1R,9S,11S,14E,15S,17S,19R)-14-ethylidene-6-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |
InChI |
InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-20(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-9-8-19(37-2)12-21(22)31/h7-12,20,25-26,33H,13-16H2,1-6H3/b17-7-/t20-,25-,26-,30-,31-,32-/m0/s1 |
InChI Key |
JIBNKPQBEIZZCU-DYWXBFQLSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=C4C=C(C=C6)OC)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=C4C=C(C=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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